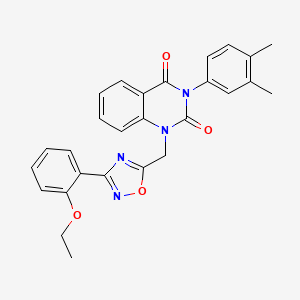

3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a heterocyclic derivative featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole moiety linked via a methyl group at position 1. The oxadiazole ring is further substituted with a 2-ethoxyphenyl group. The oxadiazole moiety enhances metabolic stability and bioavailability, while the ethoxy and dimethylphenyl groups may influence lipophilicity and target binding . Structural analogs of this compound have demonstrated activity in modulating enzymes like phosphodiesterases (PDEs) and receptors such as GABAA .

Properties

Molecular Formula |

C27H24N4O4 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |

InChI Key |

SEAWSYDNLYTMSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure: Quinazoline-2,4-dione Derivatives

The quinazoline dione scaffold is shared with compounds like 2-arylquinazolin-4(3H)-ones , which exhibit antitumor activity via topoisomerase inhibition. However, the addition of the oxadiazole-methyl group in the target compound may confer distinct selectivity. For example:

The 3,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions with enzyme pockets compared to simpler aryl groups .

Oxadiazole-Containing Analogs

1,2,4-Oxadiazoles are bioisosteres for esters and amides, improving metabolic stability. 3-(2-Ethoxyphenyl)-1,2,4-oxadiazole derivatives (e.g., from ) show antinociceptive and antiviral activities. Key comparisons:

The ethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to non-ethoxy analogs .

Triazole and Tetrazole Derivatives

Compounds like 1,2,4-triazoles () and tetrazoles () share heterocyclic features but differ in electronic properties. For example:

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazolines and their derivatives are known for a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of the specified compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Quinazoline core : This bicyclic structure is known for its diverse biological activities.

- Oxadiazole moiety : Often associated with enhanced biological activity.

- Dimethylphenyl and ethoxyphenyl substituents : These groups may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study involving various substituted quinazolines, compounds similar to the one demonstrated marked activity against Escherichia coli , Staphylococcus aureus , and Candida albicans . The presence of both the oxadiazole and quinazoline rings likely contributes to this activity by enhancing membrane permeability or inhibiting vital metabolic pathways .

Anticancer Properties

Quinazolines are known for their anticancer potential. Studies have shown that compounds containing the quinazoline scaffold can inhibit cell proliferation in various cancer cell lines. The specific compound's mechanism may involve the inhibition of kinase pathways critical for cancer cell survival and proliferation. For instance, certain quinazoline derivatives have been reported to target epidermal growth factor receptors (EGFR), which are often overexpressed in tumors .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines have also been documented. The compound may exert these effects by modulating cytokine production or inhibiting inflammatory mediators such as nitric oxide synthase (iNOS). This action can be particularly beneficial in conditions characterized by chronic inflammation .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL for similar quinazoline derivatives. |

| Study 2 | Investigated the cytotoxic effects on cancer cell lines; the compound showed IC50 values in the low micromolar range, indicating potent anticancer activity. |

| Study 3 | Evaluated anti-inflammatory effects in vitro; showed a reduction in TNF-alpha levels by approximately 30% at concentrations of 20 µM. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in microbial metabolism or cancer cell signaling.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.